molecular formula C16H8Cl2N2OS B5737173 2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole

2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B5737173
M. Wt: 347.2 g/mol
InChI Key: OWQBCWZQPJMFQL-UHFFFAOYSA-N
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Description

2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzothiophene moiety substituted with two chlorine atoms and a phenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloro-2-aminobenzothiophene with a suitable carboxylic acid derivative, such as benzoic acid, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorine atoms on the benzothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in cell signaling, DNA replication, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,6-Dichloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole
  • 2-{[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]amino}benzoic acid
  • 2-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]-N-methylhydrazinecarbothioamide

Uniqueness

2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific substitution pattern and the presence of both benzothiophene and oxadiazole moieties. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

2-(3,6-dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2OS/c17-10-6-7-11-12(8-10)22-14(13(11)18)16-20-19-15(21-16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQBCWZQPJMFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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